Regioisomeric Differentiation: 4-Methoxyquinolin-7-amine vs. 4-Amino-7-methoxyquinoline
4-Methoxyquinolin-7-amine (CAS: 1354222-20-0) and its regioisomer 4-amino-7-methoxyquinoline (CAS: 103040-78-4) represent distinct chemical entities with divergent substitution patterns on the quinoline core . In the target compound, the methoxy group occupies the 4-position and the amino group occupies the 7-position; in the regioisomer, these substituents are reversed. This positional isomerism alters hydrogen-bonding capacity, electronic distribution, and metabolic vulnerability. Procurement of the incorrect regioisomer would yield fundamentally different SAR outcomes in any biological evaluation [1].
| Evidence Dimension | Substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 4-methoxy, 7-amino substitution on quinoline core |
| Comparator Or Baseline | 4-amino, 7-methoxy substitution on quinoline core (CAS: 103040-78-4) |
| Quantified Difference | Positional reversal of methoxy and amino substituents |
| Conditions | Structural identity verification by NMR, HPLC, and mass spectrometry |
Why This Matters
Procuring the correct regioisomer is essential for reproducing published SAR data and ensuring intended biological activity, as positional isomers exhibit distinct target engagement profiles.
- [1] Chen J, Campbell AP, Urmi KF, Wakelin LPG, Denny WA, Griffith R, Finch AM. Human α1-adrenoceptor subtype selectivity of substituted homobivalent 4-aminoquinolines. Bioorganic & Medicinal Chemistry. 2014;22(21):5910-5916. View Source
